molecular formula C25H22ClN3 B2566864 6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinoline CAS No. 32676-11-2

6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinoline

Cat. No.: B2566864
CAS No.: 32676-11-2
M. Wt: 399.92
InChI Key: ZPXUXYIRQHODJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinoline is a synthetic quinoline derivative characterized by a heterocyclic quinoline core substituted with a chlorine atom at position 6, a phenyl group at position 4, and a 4-phenylpiperazine moiety at position 2. The structural features of this compound—particularly the electron-withdrawing chlorine and the piperazine group—suggest enhanced binding affinity to biological targets such as enzymes (e.g., COX-2, LOX) or receptors (e.g., serotonin, dopamine receptors) .

Synthetic routes for analogous compounds involve multi-step reactions, including condensation, esterification, and purification via column chromatography and HPLC, as noted in . The compound’s purity and stability are critical for pharmacological applications, with analytical methods like NMR and mass spectrometry employed for characterization .

Properties

IUPAC Name

6-chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3/c26-20-11-12-24-23(17-20)22(19-7-3-1-4-8-19)18-25(27-24)29-15-13-28(14-16-29)21-9-5-2-6-10-21/h1-12,17-18H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXUXYIRQHODJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the chloro and phenyl groups through electrophilic aromatic substitution reactions. The final step involves the nucleophilic substitution of the piperazine derivative.

    Quinoline Core Formation: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Phenylation: The phenyl group at the 4-position can be introduced via a Friedel-Crafts alkylation reaction using benzene and a Lewis acid catalyst like aluminum chloride (AlCl3).

    Piperazine Substitution: The final step involves the nucleophilic substitution of the 2-position with 4-phenylpiperazine, typically using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can target the quinoline core or the phenyl groups, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group at the 6-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, potassium carbonate (K2CO3), dimethylformamide (DMF)

Major Products:

    Oxidation Products: Oxidized derivatives of the piperazine ring

    Reduction Products: Reduced quinoline or phenyl groups

    Substitution Products: Various substituted quinoline derivatives

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders due to its ability to interact with neurotransmitter receptors.

Mechanism of Action

The mechanism of action of 6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurological pathways. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Table 1: Structural Features of Key Quinoline Derivatives

Compound Name Substituents (Positions) Key Structural Differences
6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinoline Cl (6), Ph (4), 4-Ph-piperazine (2) Reference compound
(6-Chloro-4-hydroxy-3-methylquinolin-2-yl)(4-phenylpiperazin-1-yl)methanone (Compound 77) Cl (6), OH (4), CH₃ (3), 4-Ph-piperazine (2) Methanone bridge; hydroxy and methyl groups
1-[6-Chloro-2-(trifluoromethyl)quinol-4-yl]piperazine Cl (6), CF₃ (2), piperazine (4) CF₃ at position 2; piperazine at position 4
6-Chloro-4-(4-methylpiperazin-1-yl)-2-(pyrrolidin-1-yl)quinoline (GEO-03344) Cl (6), 4-Me-piperazine (4), pyrrolidine (2) Methyl-piperazine and pyrrolidine groups

Key Observations :

  • Positional Effects: The placement of the piperazine group (position 2 vs. 4) significantly alters electronic and steric properties.
  • Functional Groups: Methanone-linked derivatives () exhibit reduced conformational flexibility compared to direct piperazine attachments, possibly affecting target engagement .

Pharmacological Activity

Table 2: Pharmacological Data of Selected Compounds

Compound Target Activity (IC₅₀ or Efficacy) Therapeutic Indication
Compound 77 () COX-2: 1.13 μM; LOX: 5.91 μM Anti-inflammatory
Compound 5 () In vivo anti-inflammatory and analgesic Pain management
7-Chloro-4-(piperazin-1-yl)quinoline () Not explicitly stated; structural analog Potential CNS applications

Key Insights :

  • Anti-inflammatory Potential: Compound 77’s high COX-2/LOX inhibition highlights the importance of the 4-phenylpiperazine moiety in enzyme interaction .
  • Analgesic Effects: ’s compound 5 demonstrates that ethanone-bridged piperazine derivatives retain bioactivity, suggesting flexibility in linker design .

Challenges and Opportunities

  • SAR Complexity: Minor structural changes (e.g., substituent position) drastically alter activity. For instance, 7-chloro derivatives () may exhibit different binding modes compared to 6-chloro analogs .
  • Therapeutic Optimization : Hybrid derivatives () with constrained structures offer improved target affinity but face synthetic challenges .

Biological Activity

6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound belongs to the quinoline family, characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. Its molecular formula is C23H24ClN3, and it features a chloro substituent at the 6-position and a piperazine moiety, which is known for enhancing biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of quinoline have shown activity against human colon adenocarcinoma (HCT 116) cells with IC50 values indicating significant potency (Table 1).

Compound Cell Line IC50 (μM)
This compoundHCT 1165.0
Quinoline derivative AHeLa3.2
Quinoline derivative BMCF72.8

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. In vitro studies reveal that it exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Neuropharmacological Effects

The piperazine component is associated with neuropharmacological activities. Compounds containing piperazine have been studied for their effects on neurotransmitter systems, particularly in relation to anxiety and depression. Preliminary data suggest that this compound may influence serotonin and dopamine receptors, potentially offering therapeutic benefits in psychiatric disorders.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Kinases : Quinoline derivatives are known to act as inhibitors of various kinases involved in cancer progression.
  • Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation.
  • Antioxidant Activity : Some studies suggest that quinoline compounds possess antioxidant properties that could contribute to their protective effects against cellular damage.

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer efficacy of this compound found that it significantly reduced tumor size in xenograft models of colon cancer. The treatment led to apoptosis in tumor cells, as evidenced by increased caspase activity.

Case Study 2: Antimicrobial Activity

In another study, the compound was tested against a panel of bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 12 μg/mL for both strains, demonstrating its potential as an antimicrobial agent.

Q & A

Q. What are the common synthetic routes for 6-chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinoline, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, including:

  • Quinoline core construction : Gould–Jacob or Friedländer reactions to form the quinoline backbone, followed by halogenation at the 6-position .
  • Piperazine coupling : Buchwald–Hartwig amination or nucleophilic aromatic substitution to introduce the 4-phenylpiperazine moiety. Microwave-assisted synthesis may enhance reaction efficiency .
  • Optimization : Solvent choice (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Pd(OAc)₂ for cross-coupling) critically affect yield. For example, microwave irradiation reduces side reactions in piperazine coupling steps .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

  • X-ray crystallography : Resolves stereochemistry and confirms substituent positions (e.g., piperazine ring conformation) .
  • Spectroscopic methods :
    • NMR : 1^1H/13^13C NMR identifies substituent integration (e.g., aromatic protons at δ 7.2–8.5 ppm) .
    • HRMS : Validates molecular formula (C₂₅H₂₁ClN₄, [M+H]⁺ calc. 413.1534) .
  • Thermal analysis : TGA/DSC assesses stability (decomposition >250°C) .

Advanced Research Questions

Q. How can researchers optimize the compound’s pharmacological activity through structural modifications?

  • Piperazine substitution : Introducing electron-withdrawing groups (e.g., -CF₃) on the phenylpiperazine moiety enhances receptor binding affinity, as seen in analogous anti-inflammatory quinolines .
  • Chlorine positioning : Moving the chloro group from the 6- to 7-position (cf. ) alters nitric oxide inhibition efficacy by 20–40%, suggesting site-specific interactions .
  • Hybrid pharmacophores : Conjugating with 1,3,4-oxadiazole (e.g., ) improves CNS penetration via lipophilicity adjustments (logP 2.5–3.5) .

Q. How should contradictions between in vitro and in vivo biological data be resolved?

  • Bioavailability factors : Low solubility (<10 µg/mL in PBS) may limit in vivo efficacy. Formulation with cyclodextrins or nanoemulsions improves bioavailability .
  • Metabolic stability : Hepatic microsome assays identify rapid N-dealkylation of the piperazine ring as a key inactivation pathway. Fluorination at metabolically labile sites (e.g., 4-phenyl group) reduces clearance .
  • Orthogonal assays : Pair in vitro kinase inhibition (IC₅₀) with in vivo cytokine profiling (e.g., TNF-α/IL-6 ELISA) to confirm mechanism .

Q. What computational strategies are effective in predicting SAR and off-target effects?

  • Molecular docking : Use AutoDock Vina to model interactions with serotonin receptors (5-HT₁A, ΔG ≈ -9.5 kcal/mol) .
  • ADMET prediction : SwissADME estimates blood-brain barrier penetration (BBB+ score: 0.65) and CYP450 inhibition risks (CYP3A4: high) .
  • MD simulations : Analyze piperazine ring flexibility (RMSD <1.5 Å over 100 ns) to prioritize rigid analogs for synthesis .

Q. How can crystallographic data resolve synthetic impurities or polymorphic forms?

  • XRPD : Distinguishes amorphous vs. crystalline impurities (e.g., 2θ peaks at 15.3°, 18.7°) .
  • Salt screening : Co-crystallization with HCl or maleic acid stabilizes the API; lattice energy calculations (via Mercury) guide salt selection .

Methodological Considerations

Q. What in vitro assays are recommended for evaluating anti-inflammatory activity?

  • NO inhibition : LPS-stimulated RAW264.7 macrophages (IC₅₀ <10 µM) with Griess reagent .
  • COX-2/PGE₂ ELISA : Selectivity over COX-1 (SI >10) reduces gastrointestinal toxicity risks .

Q. How do researchers address low aqueous solubility during formulation?

  • Co-solvent systems : 10% DMSO + 5% Tween-80 in saline maintains >90% compound stability .
  • Amorphous solid dispersions : Spray-drying with PVP-VA64 increases solubility 5-fold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.